Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[1,5-a]pyrimidine) with multiple substituents:
- Position 2: Methyl group
- Position 5: Propyl chain
- Position 6: Ethyl carboxylate ester
- Position 7: Pyridin-3-yl moiety in a dihydro configuration.
Its synthesis likely involves multi-component reactions (e.g., Biginelli-like cyclization) or stepwise functionalization of triazole precursors .
Properties
IUPAC Name |
ethyl 2-methyl-5-propyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-7-13-14(16(23)24-5-2)15(12-8-6-9-18-10-12)22-17(20-13)19-11(3)21-22/h6,8-10,15H,4-5,7H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPFUFUUCZPYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CN=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331514 | |
| Record name | ethyl 2-methyl-5-propyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727406-27-1 | |
| Record name | ethyl 2-methyl-5-propyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reactant in various organic synthesis reactions, including the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, triazole-pyrimidine-based compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway, indicating potential neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
Substituent Diversity and Molecular Features
A comparative analysis of substituents and molecular properties is summarized below:
Structure-Activity Relationship (SAR) Trends
- Aromatic vs. Aliphatic Substituents : The pyridin-3-yl group in the target compound may confer selective binding to kinases or receptors via hydrogen bonding, whereas phenyl/trimethoxyphenyl groups (e.g., CAS 727407-43-4) enhance hydrophobic interactions .
- Position 5 Substitution : Propyl chains (target) vs. methyl (CAS 1871041-43-8) influence solubility and membrane permeability. Longer alkyl chains (propyl) may improve bioavailability but reduce aqueous solubility.
Biological Activity
Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which are recognized for their significant biological activities. The structural formula can be outlined as follows:
Antibacterial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit substantial antibacterial properties. For instance:
- MIC Values : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| E. coli | 0.125 - 8 |
| Klebsiella pneumoniae | 0.125 - 8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Cell Lines Tested : this compound has shown promising results against various cancer cell lines including MCF-7 and A549.
- IC50 Values : Some related compounds exhibited IC50 values as low as 15.3 µM against MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| A549 | ~20 |
Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of various triazole derivatives against a panel of bacteria. The compound demonstrated significant activity against Pseudomonas aeruginosa, highlighting its potential in treating resistant bacterial infections .
- Anticancer Screening : In vitro studies involving MCF-7 and HepG2 cell lines revealed that certain analogs of the compound exhibited superior cytotoxicity compared to standard chemotherapeutics like erlotinib .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols starting from hydrazonoyl chlorides and ethyl cyanoacetate derivatives. Key steps include:
- Cyclocondensation : Reaction of hydrazonoyl chlorides with β-ketoesters under basic conditions to form the triazolopyrimidine core .
- Substituent introduction : The pyridin-3-yl group is introduced via Suzuki coupling or nucleophilic aromatic substitution .
- Yield optimization : Use of green chemistry principles (e.g., ethanol/water solvent mixtures) reduces side reactions. Catalytic additives like TMDP (trimethylenedipiperidine) improve regioselectivity but require careful handling due to toxicity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR and MS : / NMR confirms substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve crystal structures. Parameters like space group, unit cell dimensions, and hydrogen bonding networks are analyzed to confirm stereochemistry .
Q. How do functional groups (e.g., pyridinyl, propyl) influence solubility and reactivity?
- The pyridin-3-yl group enhances π-π stacking interactions with biological targets but reduces solubility in non-polar solvents.
- The propyl chain increases lipophilicity, aiding membrane permeability in biological assays .
- Ethyl carboxylate improves crystallinity, facilitating purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Targeted modifications : Replace the pyridin-3-yl group with other aryl/heteroaryl groups (e.g., bromophenyl, dimethoxyphenyl) to assess binding affinity variations .
- Docking simulations : Use software like AutoDock to predict interactions with enzymes (e.g., CDK2) or receptors. Validate with in vitro assays measuring IC values .
- Data interpretation : Compare activity trends across analogs (e.g., triazolopyrimidines with amino or trifluoromethyl groups) to identify critical substituents .
Q. What strategies resolve contradictions between crystallographic data and computational models?
- Refinement protocols : Re-analyze diffraction data using SHELXL with twinning or disorder models to address mismatches in bond lengths/angles .
- Cross-validation : Overlay NMR-derived conformational data with X-ray structures to identify dynamic flexibility in solution .
Q. How can synthetic by-products be minimized in large-scale reactions?
- Continuous flow reactors : Improve heat/mass transfer to reduce side reactions (e.g., ester hydrolysis) .
- In situ monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction conditions (temperature, pH) in real time .
Q. What green chemistry approaches enhance sustainability in synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water/ethanol mixtures to reduce toxicity .
- Catalyst recycling : Immobilize TMDP on silica gel to enable reuse and reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
